molecular formula C20H23N5O2S B12841901 2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide

2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide

Cat. No.: B12841901
M. Wt: 397.5 g/mol
InChI Key: UHSQCKSTCNXYFR-UHFFFAOYSA-N
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Description

2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. Common reagents include acetyl chloride, benzoxyl chloride, and benzyl chloride, which are added to the reaction mixture under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that this compound can fit into the active sites of target proteins, stabilizing the protein-ligand complex through various interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide is unique due to its combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl-methylamino]acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H23N5O2S/c1-13-17(14(2)25(23-13)15-7-5-4-6-8-15)11-24(3)12-18(26)22-20-16(19(21)27)9-10-28-20/h4-10H,11-12H2,1-3H3,(H2,21,27)(H,22,26)

InChI Key

UHSQCKSTCNXYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CN(C)CC(=O)NC3=C(C=CS3)C(=O)N

Origin of Product

United States

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